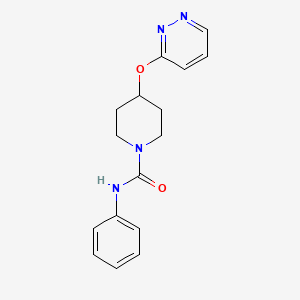

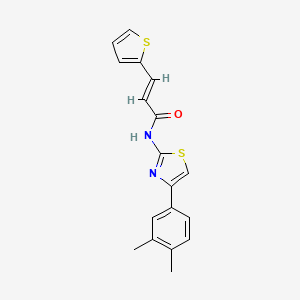

N-(4,4-difluorocyclohexyl)-4-methylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole derivatives are of significant interest in organic and medicinal chemistry due to their wide range of biological activities. The compound , N-(4,4-difluorocyclohexyl)-4-methylthiazole-5-carboxamide , falls within this category, suggesting potential applications in pharmaceuticals and materials science.

Synthesis Analysis

Research on similar compounds involves multistep synthesis processes. For instance, Kumar et al. (2012) described a two-step synthesis of 2-phenyl-4,5-substituted oxazoles, which might share mechanistic similarities with the synthesis of thiazole derivatives (Kumar, Saraiah, Misra, & Ila, 2012). Wang et al. (2014) reported an environmentally friendly method with high yield for synthesizing 5-aminothiazole-4-carboxamide, indicating the possibility of adopting green chemistry principles in synthesizing this compound (Wang, Guo, Tang, Zhang, Tao, & Lu, 2014).

Molecular Structure Analysis

Molecular structure determinations often involve spectroscopic techniques and X-ray crystallography. Mendyk et al. (2011) utilized NMR, IR, mass spectrometry, and X-ray crystallography to confirm the structures of synthesized amides (Mendyk, Drzewiecka, Pachuta-Stec, Lis, & Kozioł, 2011). These methodologies are relevant for analyzing the molecular structure of this compound.

Chemical Reactions and Properties

The reactivity of thiazole derivatives depends on the substitution pattern and the electronic characteristics of the functional groups. Hao et al. (2017) explored the condensation reactions for synthesizing indazole derivatives, highlighting the versatility of thiazole compounds in forming bioactive molecules (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure can be assessed using various analytical techniques. Miryala et al. (2019) discussed the crystal structures and photophysical properties of N-arylthiazole-5-carboxamide derivatives, which could provide a comparative basis for the physical properties of this compound (Miryala, Tripathi, Prabhakar, Sarma, Pola, & Satyanarayana, 2019).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. Liu et al. (2006) described the synthesis and evaluation of thiazole-5-carboxamide derivatives, indicating potential insecticidal or fungicidal activity (Liu, Li, Chi, Hou, & Li, 2006).

Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis of Oxazoles: A study reports an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, involving intramolecular copper-catalyzed cyclization. This method highlights the versatility of thiazole derivatives in synthesizing complex heterocyclic compounds, which are valuable in pharmaceutical research (S. Vijay Kumar et al., 2012).

- Ferrocenylmethyl Benzene-Carboxamide Derivatives: Another study focuses on synthesizing and characterizing N-(ferrocenylmethyl)benzene-carboxamide derivatives, demonstrating the incorporation of metal elements into organic frameworks for potential applications in medicinal chemistry (Paula N. Kelly et al., 2007).

Biological Activity

- Fungicidal and Insecticidal Activities: Novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated for their fungicidal and insecticidal activities, showcasing the potential of thiazole derivatives in developing agrochemicals (Changling Liu et al., 2004).

- Antitumor and Antimicrobial Activities: Research on enaminones derived from thiazole carboxamides indicated their use as intermediates for synthesizing compounds with notable antitumor and antimicrobial activities, underlining their importance in discovering new therapeutic agents (S. Riyadh, 2011).

Chemical Synthesis and Modification

- Eco-friendly Synthesis: A study highlighted an eco-friendly synthesis approach for N-arylthiazole-5-carboxamides, emphasizing the importance of sustainable methods in chemical synthesis. The research also delves into their crystal structures and photophysical properties, contributing to our understanding of their chemical behavior (Jeevanreddy Miryala et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2OS/c1-7-9(17-6-14-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZWCWGKTSXXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)

![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)

![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)

![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)

![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)

![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2497275.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)

![N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497277.png)